Enantiomeric Purity Defines a Distinct SERT:NET:DAT Selectivity Ratio vs. the Racemic Mixture DOV 216,303
Amitifadine is the isolated (+)-enantiomer of DOV 216,303. In HEK-293 cells expressing human recombinant transporters, amitifadine inhibits [³H]serotonin, [³H]norepinephrine, and [³H]dopamine uptake with IC50 values of 12 nM, 23 nM, and 96 nM, yielding a relative potency ratio of approximately 1:2:8 (SERT:NET:DAT) [1]. The racemic mixture DOV 216,303, tested in the same HEK-293 recombinant transporter system, yields IC50 values of approximately 14 nM (hSERT), 20 nM (hNET), and 78 nM (hDAT), producing a ratio of ~1:1.4:5.6 . The difference in NET selectivity is particularly notable: amitifadine shows a 4.2-fold NET/DAT separation (23 vs. 96 nM), whereas DOV 216,303 shows only a 3.9-fold separation (20 vs. 78 nM), and the SERT/NET gap is 1.9-fold for amitifadine vs. 1.4-fold for the racemate. At the binding level (Ki), the divergence is even larger: amitifadine Ki values are 99 nM (SERT), 262 nM (NET), and 213 nM (DAT), while DOV 216,303 Ki values are 14 nM (SERT), 20 nM (NET), and 78 nM (DAT), reflecting that the (–)-enantiomer present in the racemate contributes disproportionately to binding affinity [2]. This means that procurement of the racemate DOV 216,303 instead of amitifadine introduces the (–)-enantiomer DOV-102,677, which has a distinct pharmacological profile and could confound experimental outcomes.
| Evidence Dimension | Transporter uptake inhibition IC50 and selectivity ratio (SERT:NET:DAT) |
|---|---|
| Target Compound Data | IC50: 12 nM (SERT), 23 nM (NET), 96 nM (DAT). Ratio: ~1:2:8. Ki: 99 nM (SERT), 262 nM (NET), 213 nM (DAT). |
| Comparator Or Baseline | DOV 216,303 (racemate): IC50 ~14 nM (SERT), ~20 nM (NET), ~78 nM (DAT). Ratio ~1:1.4:5.6. Ki: 14 nM (SERT), 20 nM (NET), 78 nM (DAT). |
| Quantified Difference | SERT/NET ratio: 1.9 (amitifadine) vs. 1.4 (racemate). SERT/DAT ratio: 8.0 (amitifadine) vs. 5.6 (racemate). Binding Ki for SERT: 99 nM vs. 14 nM—a 7.1-fold difference. |
| Conditions | HEK-293 cells expressing human recombinant SERT, NET, DAT; [³H]-labeled neurotransmitter uptake assays. Ki determined by radioligand binding. |
Why This Matters
Procuring the pure (+)-enantiomer amitifadine rather than the racemate ensures a defined, reproducible transporter selectivity fingerprint; the racemate's (–)-enantiomer contaminant contributes disproportionate binding affinity, confounding dose-response and neurochemical studies.
- [1] Skolnick P, Popik P, Janowsky A, Beer B, Lippa AS. Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor. Eur J Pharmacol. 2003 Feb 14;461(2-3):99-104. PMID: 12586207. View Source
- [2] DOY-21,947 (amitifadine) Ki data: SERT=99 nM, NET=262 nM, DAT=213 nM; DOV-216,303 Ki data: SERT=14 nM, NET=20 nM, DAT=78 nM. Archived from DOV Pharmaceutical/Wyeth licensing documentation and DBpedia/Wikidata curated entries. Also consistent with BindingDB entry BDBM50386812. View Source
